
3,4-diphenyl-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
3,4-Diphenyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C16H11NO2. It is a derivative of pyrrole-2,5-dione, characterized by the presence of two phenyl groups at the 3 and 4 positions of the pyrrole ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
3,4-Diphenyl-1H-pyrrol-2,5-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3,4-Diphenyl-1H-pyrrol-2,5-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. So bindet es als Inhibitor der Glykogen-Synthase-Kinase-3b an das aktive Zentrum des Enzyms, verhindert dessen Aktivität und moduliert so verschiedene zelluläre Prozesse . Die Phenylgruppen an den Positionen 3 und 4 spielen eine entscheidende Rolle für seine Bindungsaffinität und Spezifität .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to target protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death .
Mode of Action
It can be inferred that if it acts similarly to related compounds, it may function as a kinase inhibitor . Kinase inhibitors work by blocking the action of kinases, thereby preventing the phosphorylation and activation of other proteins .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it could impact a variety of cellular pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight is 24926400, and it has a predicted density of 1275±006 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to exhibit antibacterial, antifungal, and cytotoxic activities . They also play a role in cholesterol absorption as they are HMG-CoA reductase inhibitors .
Action Environment
The compound’s storage condition is recommended to be 2-8°c , suggesting that temperature could potentially affect its stability.
Biochemische Analyse
Biochemical Properties
It is known that the compound has a significant impact on biochemical reactions .
Cellular Effects
The cellular effects of 3,4-diphenyl-1H-pyrrole-2,5-dione are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, but the exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these metabolic pathways are still being researched.
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Diphenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. This reaction typically occurs in diethyl ether at room temperature for 48 hours . Another method involves the reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thioamides in polar solvents or under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound .
Analyse Chemischer Reaktionen
Reaktionstypen
3,4-Diphenyl-1H-pyrrol-2,5-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Pyrrolderivate führen.
Substitution: Substitutionsreaktionen, insbesondere elektrophilen Substitutionen, sind aufgrund des Vorhandenseins von Phenylgruppen häufig.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und Lösungsmittel wie Ethanol oder Dichlormethan .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinonderivate liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Pyrrolverbindungen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dimethyl-1H-pyrrol-2,5-dion: Ähnlich in der Struktur, aber mit Methylgruppen anstelle von Phenylgruppen.
3,4-Diphenylmaleimid: Ein weiteres Derivat mit ähnlichen chemischen Eigenschaften.
Einzigartigkeit
3,4-Diphenyl-1H-pyrrol-2,5-dion ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Phenylgruppen erhöht seine Stabilität und Reaktivität im Vergleich zu anderen Pyrrol-2,5-dion-Derivaten .
Eigenschaften
IUPAC Name |
3,4-diphenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(16(19)17-15)12-9-5-2-6-10-12/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADCPEMKIBAJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372903 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-36-0 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




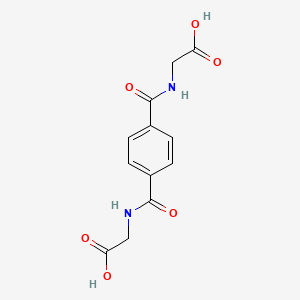

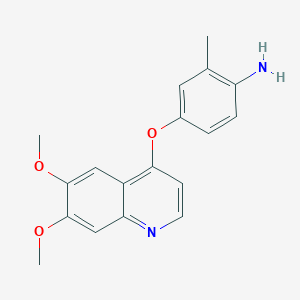
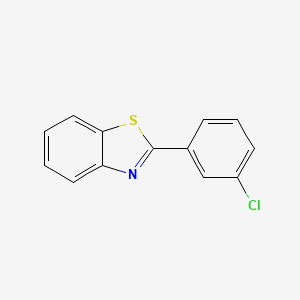
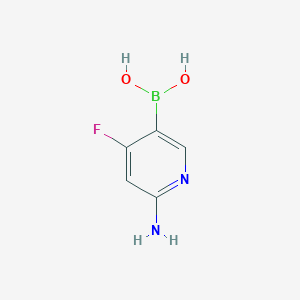
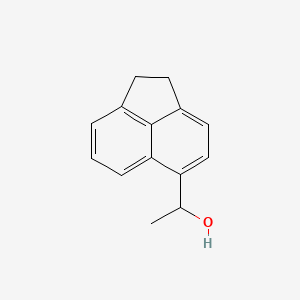

![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)
![[4-(4-Chlorophenoxy)phenyl]urea](/img/structure/B3032566.png)

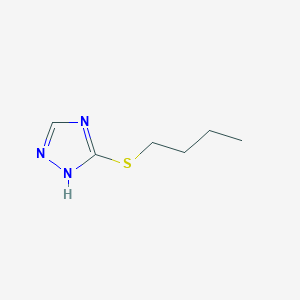
![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)
